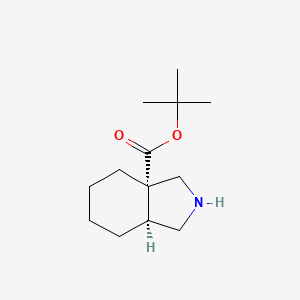

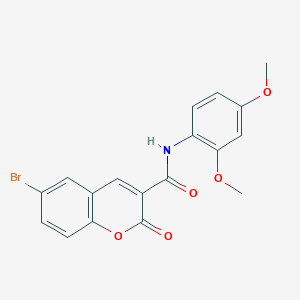

![molecular formula C17H16N2O4S2 B3013408 Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 681157-44-8](/img/structure/B3013408.png)

Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate, is a thiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The compound is not directly synthesized or characterized in the provided papers, but related thiazole derivatives are extensively studied, which can provide insights into the properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions of thioamides with various reagents. For example, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another synthesis route involves the cyclization of thioamide with 2-chloroacetoacetate, yielding a novel compound with a thiazole core . These methods suggest that the compound of interest could potentially be synthesized through similar cyclization reactions involving appropriate precursors.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonds that stabilize the structure . Density functional theory (DFT) calculations are also employed to optimize the molecular geometry and predict the electronic properties of these compounds . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its electronic characteristics.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The photolysis of a thiazole precursor in the presence of thioamides can yield thiazole-5-carboxylate esters . Additionally, thiazole compounds can be transformed into different derivatives through reactions with amines and hydrazines, as demonstrated by the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . These reactions highlight the versatility of thiazole derivatives in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. Spectroscopic methods, including FTIR, NMR, and mass spectrometry, are commonly used to characterize these properties . Theoretical studies using DFT can provide additional insights into the electronic properties, such as the distribution of electron density and potential sites for chemical reactivity .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been synthesized and tested for their antimicrobial properties. For example, imino-4-methoxyphenol thiazole-derived Schiff bases showed moderate activity against bacteria and fungi, indicating the potential of thiazole compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).

Catalytic Applications

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrated efficient and reusable catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests the utility of thiazole compounds in catalysis, particularly for sustainable and eco-friendly chemical processes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Anticancer Activity

A series of 1,3,4-thiadiazole derivatives, structurally similar to thiazole compounds, were synthesized and evaluated for their antitumor activities. One compound, in particular, showed significant inhibitory effect against ovarian cancer cells, highlighting the potential of thiazole derivatives in cancer therapy (A. Almasirad et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[(2-methoxybenzoyl)amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-4-23-16(21)13-9(2)12-15(24-13)19-17(25-12)18-14(20)10-7-5-6-8-11(10)22-3/h5-8H,4H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPMYPPDOOTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)

![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)

![2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3013337.png)

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)